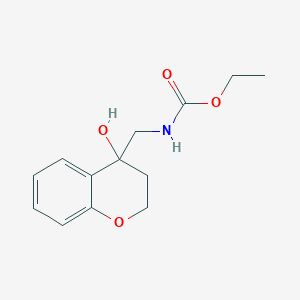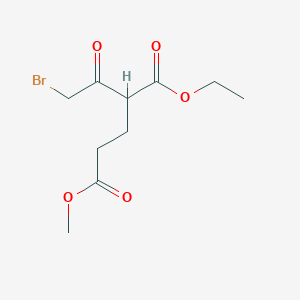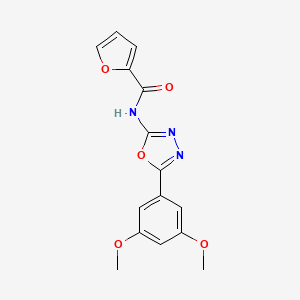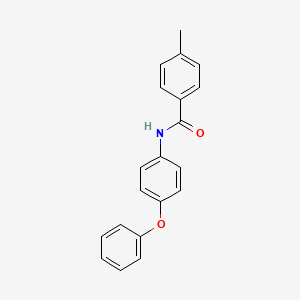
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMPE or 4,6-dimethyl-2-(methylthio)pyrimidin-5-yl morpholinoethyl ketone. The chemical structure of DMPE consists of a pyrimidine ring attached to a morpholine ring through an ethanone linker, with a methylthio group attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : Research has explored synthetic methodologies and the creation of derivatives from pyrimidine compounds. For instance, compounds like 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids have been synthesized, investigating methods for their creation and interaction with amines, including morpholine. These syntheses are crucial for developing compounds with potential practical applications, including as intermediates in further chemical reactions or as building blocks in pharmaceuticals (Monka et al., 2020).
Charge Transfer Materials : Quantum chemical investigations have been conducted on derivatives of 4,6-di(thiophen-2-yl)pyrimidine, aiming to enhance intra-molecular charge transfer, reduce energy gaps, and improve electronic and photophysical properties. These studies are pivotal for designing efficient charge transfer materials for electronic applications (Irfan, 2014).
Biological Activity
Antimicrobial Activity : Synthesized pyrimidine-triazole derivatives, including morpholin-3-one molecules, have been evaluated for antimicrobial activity against selected bacterial and fungal strains. This research contributes to discovering new antimicrobial agents with potential therapeutic applications (Majithiya & Bheshdadia, 2022).
Antiviral and Anticonvulsant Properties : Tetrahydro-2(1H)-pyrimidinone derivatives, including those with morpholine, have shown antiviral activity against various viruses, highlighting their potential as antiviral agents. Furthermore, studies on the anticonvulsant activity of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives suggest their utility in treating convulsive disorders, providing a basis for further pharmacological exploration (Galabov et al., 1984); (Severina et al., 2020).
Imaging and Diagnostic Applications
PET Imaging in Parkinson's Disease : The synthesis of specific radiolabeled compounds for positron emission tomography (PET) imaging, aimed at targeting enzymes like LRRK2 in Parkinson's disease, illustrates the compound's relevance in neurodegenerative disease research and diagnostics. Such compounds provide insights into disease mechanisms and potential therapeutic targets (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2 as an inhibitor . It binds to the active site of SIRT2, preventing it from exerting its normal function .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the overall action of the compound.
Result of Action
The result of the action of this compound is the inhibition of SIRT2 activity. In cellular assays, it showed a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHRSFFFIGSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)

![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)
![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)




![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)